molecular formula C10H10BrNO B13929317 4-bromo-1-methyl-1H-Indole-6-methanol

4-bromo-1-methyl-1H-Indole-6-methanol

Cat. No.: B13929317
M. Wt: 240.10 g/mol
InChI Key: JNFKSGSGSKSMEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-methyl-1H-Indole-6-methanol is a substituted indole derivative with a bromine atom at position 4, a methyl group at position 1 (on the nitrogen atom), and a hydroxymethyl (-CH2OH) group at position 6. The bromine atom acts as an electron-withdrawing group (EWG), influencing the electronic properties of the indole ring, while the hydroxymethyl group enhances polarity and solubility .

Properties

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

(4-bromo-1-methylindol-6-yl)methanol

InChI

InChI=1S/C10H10BrNO/c1-12-3-2-8-9(11)4-7(6-13)5-10(8)12/h2-5,13H,6H2,1H3

InChI Key

JNFKSGSGSKSMEH-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=C(C=C2Br)CO

Origin of Product

United States

Preparation Methods

Detailed Synthetic Routes

Starting Material Preparation: 4-Bromo-1-methyl-1H-indole

A foundational step is the synthesis of 4-bromo-1-methyl-1H-indole, which can be prepared by methylation of 4-bromoindole.

  • Reaction Conditions:
    • Reagents: 4-bromoindole, dimethyl carbonate, potassium carbonate
    • Solvent: N,N-dimethylformamide (DMF)
    • Temperature: Gradual heating to 140°C over 30 minutes, then stirring for 3.5 hours
    • Workup: Filtration, concentration under reduced pressure, and vacuum distillation (0.2 mmHg, 155-180°C)
    • Yield: Approximately 91%
    • Reference: Fu et al., Tetrahedron, 2013

This methylation step is crucial as it protects the nitrogen and prepares the molecule for further substitution.

Introduction of the Hydroxymethyl Group at the 6-Position

The hydroxymethyl group at the 6-position can be introduced via reduction of a corresponding aldehyde or ester precursor at the 6-position of the indole ring.

Synthesis via Reduction of 4-Bromo-1-methyl-1H-indole-6-carboxylate
  • Step 1: Preparation of methyl 4-bromo-1H-indole-6-carboxylate
    This ester can be synthesized from 4-bromoindole-6-carboxylic acid methyl ester by standard esterification or available commercially.

    • Yield and conditions vary; sodium hydroxide in water and methanol at room temperature for 2.5 hours is used for hydrolysis steps.
  • Step 2: Methylation of the indole nitrogen

    • Reagents: Sodium hydride (NaH), methyl iodide (MeI)
    • Solvent: DMF
    • Temperature: 0–20°C
    • Reaction time: 3 hours
    • Yield: About 57% for methylated product
  • Step 3: Reduction of the ester to hydroxymethyl group

    • Reagents: Triethylsilane and trifluoroacetic acid (TFA)
    • Temperature: 60°C
    • Reaction time: 0.75 to 1 hour
    • Yield: Approximately 29–30% for methyl 4-bromoindoline-6-carboxylate intermediate, which can be further converted to the hydroxymethyl derivative

This reduction step converts the ester functionality at the 6-position into the corresponding hydroxymethyl group.

Alternative Synthetic Strategy: Japp–Klingemann Reaction and Subsequent Transformations

An alternative approach involves the synthesis of 6-substituted indoles via diazotization and azo-ester intermediates, followed by bromination and methylation.

  • Key Steps:
    • Diazotization of substituted anilines with sodium nitrite (NaNO2) and hydrochloric acid (HCl)
    • Formation of Japp–Klingemann azo-ester intermediates
    • Heating in ethanolic HCl to form methoxy-substituted indoles
    • Bromomethylation at the 6-position and coupling with chiral auxiliaries for further functionalization

This method is useful for synthesizing complex indole derivatives with substitution at the 6-position, including hydroxymethyl groups after suitable modifications.

Comparative Data Table of Key Preparation Steps

Step Starting Material/Intermediate Reagents and Conditions Yield (%) Notes Reference
1 4-Bromoindole Dimethyl carbonate, K2CO3, DMF, 140°C, 3.5 h 91 Methylation at N1
2 Methyl 4-bromo-1H-indole-6-carboxylate NaH, MeI, DMF, 0–20°C, 3 h 57 N-Methylation
3 Methyl 4-bromoindoline-6-carboxylate Triethylsilane, TFA, 60°C, 0.75–1 h ~30 Reduction of ester to hydroxymethyl
4 6-Methoxy-3-methylindole (intermediate) Diazotization, Japp–Klingemann reaction, ethanolic HCl Variable Alternative route via azo-ester

Analytical Characterization and Confirmation

  • Nuclear Magnetic Resonance (NMR):
    1H NMR spectra confirm the methylation and substitution patterns on the indole ring. Characteristic signals for the methyl group at nitrogen and the hydroxymethyl protons are observed. For example, 1H NMR (400 MHz, CDCl3) shows singlets around 3.8–4.3 ppm for methyl and hydroxymethyl protons.

  • Mass Spectrometry (MS):
    Electrospray ionization (ESI) MS confirms molecular weight consistent with the brominated methylated indole derivatives.

  • Infrared Spectroscopy (IR):
    Hydroxyl group presence is confirmed by broad absorptions near 3400 cm^-1, and aromatic C-H stretching is observed around 3000 cm^-1.

Summary and Professional Insights

The preparation of 4-bromo-1-methyl-1H-indole-6-methanol involves strategic methylation of 4-bromoindole, followed by functional group transformations at the 6-position. The most reliable and high-yielding method starts from 4-bromoindole, proceeds through methylation using dimethyl carbonate and potassium carbonate in DMF, and then introduces the hydroxymethyl group via reduction of a 6-carboxylate ester intermediate using triethylsilane and trifluoroacetic acid.

Alternative synthetic routes employing diazotization and azo-ester intermediates provide access to 6-substituted indoles but may require more steps and purification. Analytical data including NMR, MS, and IR spectroscopy corroborate the successful synthesis and purity of the target compound.

This synthesis strategy is supported by multiple authoritative sources, including peer-reviewed journals and chemical suppliers, ensuring a robust and reproducible methodology for researchers in organic and medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-methyl-1H-Indole-6-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-bromo-1-methyl-1H-Indole-6-methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-1-methyl-1H-Indole-6-methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The indole nucleus allows it to bind with high affinity to these targets, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-bromo-1-methyl-1H-Indole-6-methanol with structurally related indole derivatives:

Compound Name Substituents (Position) Functional Groups Key Properties/Reactivity
This compound Br (4), CH3 (1), CH2OH (6) Hydroxymethyl, Bromo, Methyl Polar due to OH; methyl on N affects basicity; Br directs electrophilic substitution
6-Bromo-4-methoxy-1H-indole-3-carbaldehyde Br (6), OCH3 (4), CHO (3) Methoxy, Bromo, Aldehyde Aldehyde reactive; methoxy (EDG) increases electron density; Br (EWG) deactivates ring
4-Bromo-6-nitro-1H-indole Br (4), NO2 (6) Nitro, Bromo Strong electron-deficient ring; poor solubility in non-polar solvents; nitro facilitates substitution reactions
6-Bromo-5-methyl-1H-indole Br (6), CH3 (5) Methyl, Bromo Less polar; methyl at C5 sterically hinders electrophilic substitution
(6-Bromo-1H-indol-2-yl)methanol Br (6), CH2OH (2) Hydroxymethyl, Bromo Positional isomer of target; hydroxymethyl at C2 alters hydrogen-bonding interactions
6-Benzyloxy-4-methyl-1H-indole BnO (6), CH3 (4) Benzyloxy, Methyl Benzyloxy increases lipophilicity; methyl at C4 modifies electronic effects

Electronic Effects and Reactivity

  • Electrophilic Substitution : The bromine at C4 in the target compound deactivates the indole ring, directing electrophilic attacks to positions 5 or 7. In contrast, 4-bromo-6-nitro-1H-indole exhibits stronger deactivation due to the nitro group, making the ring less reactive overall .
  • Functional Group Reactivity : The hydroxymethyl group in the target allows for oxidation to a carboxylic acid or esterification, enabling diverse derivatization. By comparison, 6-bromo-4-methoxy-1H-indole-3-carbaldehyde contains a reactive aldehyde group, making it suitable for nucleophilic additions or condensations .

Solubility and Physicochemical Properties

  • The hydroxymethyl group in this compound enhances water solubility, whereas 6-benzyloxy-4-methyl-1H-indole is more lipophilic due to the benzyloxy group, impacting its pharmacokinetic profile .

Research Findings and Challenges

  • For example, bromine at C4 reduces electron density at C5/C7, whereas bromine at C6 (as in (6-bromo-1H-indol-2-yl)methanol) shifts reactivity to other positions .
  • Crystallographic Data : Tools like SHELX and ORTEP are critical for analyzing molecular conformations, though specific studies on these compounds are lacking in the provided evidence.
  • Challenges: Limited experimental data on melting points, boiling points, and spectroscopic profiles for some analogs necessitates reliance on functional group trends.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.